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molecular formula C9H14O2 B8470673 (+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one

(+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one

Cat. No. B8470673
M. Wt: 154.21 g/mol
InChI Key: JNERIEYMYUIPIR-UHFFFAOYSA-N
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Patent
US04692512

Procedure details

A stream of 3-5% ozone in oxygen was passed through a solution of (±)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane from step (3) (1.20 g., 0.007 moles) in 35 ml. of methanol at -78° C. until the solution became light blue (ozone saturation). The excess ozone was removed by purging the cold reaction mixture with oxygen for 15 minutes. The cold reaction mixture was then poured into a stirred solution of 15 ml. of methanol, 4 ml. of glacial acetic acid, and 8 g. of sodium iodide and stirred for 30 minutes. Sodium thiosulfate solution (0.1N) was added to decompose the liberated iodine. Saturated NaHCO3 solution was then added until the mixture was slightly basic (pH 7.5). The aqueous mixture was extracted with ether, the extract washed with brine, and then dried over Na2SO4. Evaporation of the solvent afforded the product which was characterized by NMR. Yield: 1.12 g.
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
(±)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane
Quantity
1.2 g
Type
reactant
Reaction Step Four
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
O=[O+][O-].[CH3:4][C:5]12[O:11][CH:8]([CH2:9][CH2:10]1)[C:7]([CH3:13])([CH3:12])[CH2:6]2.[I-].[Na+].S([O-])([O-])(=[O:18])=S.[Na+].[Na+].II.C([O-])(O)=O.[Na+]>O=O.C(O)(=O)C.CO>[CH3:4][C:5]12[O:11][CH:8]([CH2:9][CH2:10]1)[C:7]([CH3:13])([CH3:12])[C:6]2=[O:18] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
(±)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane
Quantity
1.2 g
Type
reactant
Smiles
CC12CC(C(CC1)O2)(C)C
Step Five
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Seven
Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
CUSTOM
Type
CUSTOM
Details
The excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by purging
CUSTOM
Type
CUSTOM
Details
the cold reaction mixture with oxygen for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
ADDITION
Type
ADDITION
Details
was then poured into a stirred solution of 15 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
WASH
Type
WASH
Details
the extract washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the product which

Outcomes

Product
Name
Type
Smiles
CC12C(C(C(CC1)O2)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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